molecular formula C11H13ClN4O B8300566 3-Chloro-5-(3,5-dimethyl-pyrazol-1-yl)-2-methoxymethyl-pyrazine

3-Chloro-5-(3,5-dimethyl-pyrazol-1-yl)-2-methoxymethyl-pyrazine

Cat. No.: B8300566
M. Wt: 252.70 g/mol
InChI Key: NZAOUZNYPISQGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5-(3,5-dimethyl-pyrazol-1-yl)-2-methoxymethyl-pyrazine is a useful research compound. Its molecular formula is C11H13ClN4O and its molecular weight is 252.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H13ClN4O

Molecular Weight

252.70 g/mol

IUPAC Name

3-chloro-5-(3,5-dimethylpyrazol-1-yl)-2-(methoxymethyl)pyrazine

InChI

InChI=1S/C11H13ClN4O/c1-7-4-8(2)16(15-7)10-5-13-9(6-17-3)11(12)14-10/h4-5H,6H2,1-3H3

InChI Key

NZAOUZNYPISQGV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=CN=C(C(=N2)Cl)COC)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium hydride (60% in mineral oil, 18 mg, 0.45 mmol) was added to a solution of [3-chloro-5-(3,5-dimethyl-pyrazol-1-yl)-pyrazin-2-yl]methanol (102 mg, 0.43 mmol) in dimethyl sulfoxide (4 mL) and stirred for 15 minutes. Iodomethane (29 μL, 0.74 mmol) was added and the mixture was stirred at room temperature for 30 minutes and at 50° C. for 30 minutes. Sodium hydride (60% in mineral oil, 50 mg) and iodomethane (200 μL) was added and the mixture was stirred at 50° C. for 30 minutes. After cooling down water was added and a brown solid formed. Filtration followed by re-dissolvation in ethyl acetate, wash with brine, drying over sodium sulphate, filtration and evaporation gave the crude material. Flash chromatography (ethyl acetate/heptane as eluent) gave 3-chloro-5-(3,5-dimethyl-pyrazol-1-yl)-2-methoxymethyl-pyrazine (34 mg, 32%) as a yellow solid.
Quantity
18 mg
Type
reactant
Reaction Step One
Quantity
102 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
29 μL
Type
reactant
Reaction Step Two
Quantity
50 mg
Type
reactant
Reaction Step Three
Quantity
200 μL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
ethyl acetate heptane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.